molecular formula C9H10BrFO B8555094 4-Bromo-2-fluoro-6-isopropylphenol

4-Bromo-2-fluoro-6-isopropylphenol

Cat. No. B8555094
M. Wt: 233.08 g/mol
InChI Key: XNOZGQLLGPMNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-6-isopropylphenol is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-6-isopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-isopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-fluoro-6-isopropylphenol

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

4-bromo-2-fluoro-6-propan-2-ylphenol

InChI

InChI=1S/C9H10BrFO/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3

InChI Key

XNOZGQLLGPMNPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-fluoro-2-iso-propylanisole (0.92 g, 3.70 mmol) in CH2Cl2 (10.0 mL) at −78-C was added BBr3 (5.5 mL, 5.5 mmol, 1.0 M in CH2Cl2). After 5 min, the reaction mixture was stirred at room temperature for 16 h, poured into ice (50 g) and extracted with ethyl acetate (20.0 mL). The organic layer was separated, dried over MgSO4 and filtered. The solvent was removed under reduced pressure to afford 4-bromo-6-fluoro-2-iso-propylphenol (0.90 g, 100%) as a dark oil, which was used for the next step without flier purification: 1H NMR (300 MHz, CD3OD): δ 7.26 (d, J=10.5 Hz, 1 H), 6.92 (d, J=10.5 Hz, 1 H), 3.30 (m, 1 H), 1.23 (d, J=6.6 Hz, 6 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=ethyl acetate-hexanes (1:9); Rf=0.40.
Name
4-bromo-6-fluoro-2-iso-propylanisole
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.